molecular formula C7H10BrN3 B14863948 4-Bromo-N-ethyl-N-methylpyrimidin-2-amine

4-Bromo-N-ethyl-N-methylpyrimidin-2-amine

Cat. No.: B14863948
M. Wt: 216.08 g/mol
InChI Key: UWVGOBPORYWVQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(N,N-methylethylamino)pyrimidine typically involves the bromination of 2-(N,N-methylethylamino)pyrimidine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions using appropriate safety measures and equipment to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(N,N-methylethylamino)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(N,N-methylethylamino)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-N-ethyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-3-11(2)7-9-5-4-6(8)10-7/h4-5H,3H2,1-2H3

InChI Key

UWVGOBPORYWVQB-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=CC(=N1)Br

Origin of Product

United States

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